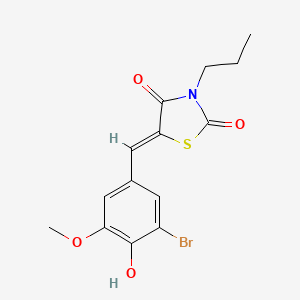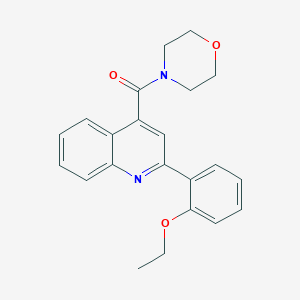![molecular formula C24H34N2O2 B4747010 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one
Übersicht
Beschreibung
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one, also known as Methyl-1-Testosterone, is a synthetic anabolic steroid. It is a modified form of testosterone, which has been altered to increase its anabolic properties and reduce its androgenic effects. Methyl-1-Testosterone is used in scientific research to study the effects of anabolic steroids on the body.
Wirkmechanismus
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone works by binding to androgen receptors in the body. This results in an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone also has an impact on the production of red blood cells, which can increase endurance and performance.
Biochemical and Physiological Effects:
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone has a number of biochemical and physiological effects on the body. It can increase muscle mass and strength, improve endurance and performance, and increase the production of red blood cells. However, it can also have negative effects, such as liver damage and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone has a number of advantages and limitations for lab experiments. It can be used to study the effects of anabolic steroids on the body, but it also has potential negative effects that must be taken into account. Additionally, it is important to use appropriate dosages and follow safety protocols when working with 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone in the lab.
Zukünftige Richtungen
There are a number of future directions for research on 17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone and other anabolic steroids. One area of research is the development of safer and more effective anabolic steroids. Another area of research is the investigation of the long-term effects of anabolic steroid use on the body, including potential risks and benefits. Additionally, research is needed on the use of anabolic steroids in different populations, such as athletes and aging adults.
Wissenschaftliche Forschungsanwendungen
17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-onetosterone is commonly used in scientific research to study the effects of anabolic steroids on the body. It is used to investigate the biochemical and physiological effects of anabolic steroids, as well as their potential advantages and limitations for lab experiments.
Eigenschaften
IUPAC Name |
(2Z)-17-hydroxy-10,13-dimethyl-2-[(1-methylpyrazol-4-yl)methylidene]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-9-8-20-18(19(23)6-7-22(23)28)5-4-17-11-21(27)16(12-24(17,20)2)10-15-13-25-26(3)14-15/h10,13-14,17-20,22,28H,4-9,11-12H2,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBTWHFCEXALJM-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(=CC5=CN(N=C5)C)C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C/C(=C/C5=CN(N=C5)C)/C(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4746967.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)


![2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4747005.png)
![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4747008.png)
![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)
![N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)